molecular formula C17H27NO3 B12045739 N-(3,4-Dimethoxybenzyl)octanamide CAS No. 304663-39-6

N-(3,4-Dimethoxybenzyl)octanamide

Cat. No.: B12045739
CAS No.: 304663-39-6
M. Wt: 293.4 g/mol
InChI Key: PDNJQJUFMCECTJ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)octanamide is a synthetic capsaicin analogue characterized by a benzylamide structure with two methoxy substituents at the 3- and 4-positions of the aromatic ring and an octanoyl chain (C8) linked via an amide bond. It was synthesized with a 69.4% yield, forming a white solid with a melting point of 96–97°C . Its structure was confirmed via NMR and HRMS, revealing key features such as the methoxy groups (δ 3.85 ppm in ¹H NMR) and the octanoyl chain’s methyl terminus (δ 0.86 ppm).

Properties

CAS No.

304663-39-6

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]octanamide

InChI

InChI=1S/C17H27NO3/c1-4-5-6-7-8-9-17(19)18-13-14-10-11-15(20-2)16(12-14)21-3/h10-12H,4-9,13H2,1-3H3,(H,18,19)

InChI Key

PDNJQJUFMCECTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxybenzyl)octanamide typically involves the reaction of 3,4-dimethoxybenzylamine with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzyl)octanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of N-(3,4-dimethoxybenzyl)octylamine.

    Substitution: Formation of various substituted benzyl derivatives depending on the substituent used.

Scientific Research Applications

N-(3,4-Dimethoxybenzyl)octanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzyl)octanamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The methoxy groups may play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(3,4-Dimethoxybenzyl)octanamide belongs to a class of benzylamide derivatives with structural variations in substituents on the aromatic ring or acyl chain. Below is a comparative analysis with key analogs:

Structural and Physicochemical Properties

Compound Name Substituents (Aromatic Ring) Acyl Chain Melting Point (°C) Key Functional Groups
This compound 3,4-Dimethoxy C8 96–97 Methoxy, Amide
N-(3,4-Dihydroxybenzyl)octanamide 3,4-Dihydroxy C8 Not reported Phenolic OH, Amide
N-Hydroxyoctanamide N-Hydroxy C8 Not reported Hydroxyl, Amide
  • Methoxy vs. Conversely, dihydroxy derivatives are typically more polar, favoring antioxidant activity due to phenolic radical-scavenging capacity.
  • Acyl Chain Length : All compared compounds retain the C8 chain, which is critical for mimicking capsaicin’s vanilloid receptor (TRPV1) interaction. Modifications here could alter receptor affinity or metabolic stability.

Metabolic and Pharmacokinetic Considerations

  • Polarity and Solubility : The dihydroxy analog’s higher polarity may limit its oral bioavailability but improve aqueous solubility, a trade-off critical for formulation development.

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